molecular formula C13H10BrNO B075025 2-Amino-4'-bromobenzophenone CAS No. 1140-17-6

2-Amino-4'-bromobenzophenone

Cat. No. B075025
CAS RN: 1140-17-6
M. Wt: 276.13 g/mol
InChI Key: WIISOMGJWLLMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-Amino-4'-bromobenzophenone involves the reaction of bromosalicylaldehyde with 4,5-dinitro-1,2-diaminophenylene under different conditions, resulting in products that can undergo cyclization reactions under certain conditions to form more complex structures. These synthesis processes are characterized by the use of UV-Vis, IR, 1H NMR, MS techniques for structure confirmation, and theoretical calculations for studying conversion processes (Sun Ducheng, 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been explored through single crystal X-ray analysis, FTIR, 1H NMR, 13C NMR, and Powder XRD. These studies have helped in understanding the intricate details of the molecular framework, including bond parameters, vibrational frequencies, and chemical shifts, providing insights into the structural aspects that govern the compound's reactivity and properties (K. Thanigaimani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives can lead to a wide range of products, including those formed through aromatic nucleophilic substitution with rearrangement, highlighting the compound's utility in synthetic organic chemistry. These reactions are often characterized by their selectivity and the formation of unexpected structures, which are analyzed using spectroscopic techniques (F. Guerrera et al., 1995).

Physical Properties Analysis

Investigations into the physical properties of this compound derivatives focus on their thermal, optical, electrochemical, and fluorescent properties. Studies have shown that the presence of electron-donating groups can significantly affect these properties, with detailed analyses conducted through techniques like TG-DTA, DSC, SEC, cyclic voltammetry (CV), and UV-Vis measurements (I. Kaya et al., 2012).

Scientific Research Applications

  • Synthetic Precursor Applications : A study by Peters et al. (1996) discusses the synthesis of 5-Bromo-2-(chloroacetamido)benzophenone, a compound obtained from 2-amino-5-bromobenzophenone, suggesting its use as a precursor in organic synthesis (Peters, Peters, Bringmann, & Mader, 1996).

  • Photosensitizer for Cancer Treatment : Pişkin et al. (2020) describe the synthesis of new zinc phthalocyanine derivatives, including those derived from 2-amino-4'-bromobenzophenone, for use as photosensitizers in photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

  • Hydrogen Bonding Studies : Jin & Wang (2013) investigate the hydrogen bonding between bases like 2-aminophenol and acidic compounds, which may include derivatives of this compound, providing insights into molecular interactions in crystalline structures (Jin & Wang, 2013).

  • Enzymatic Method Alternatives : Feng Yu-chuan (2012) discusses the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid, indicating potential applications in enzymatic methods for phenol determination (Feng Yu-chuan, 2012).

  • Fluorescence Derivatization Reagent : Nohta et al. (1994) found 2-Amino-4,5-ethylenedioxyphenol, a related compound, useful as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, suggesting potential applications of this compound in similar contexts (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).

  • Molecular Structure Studies : Studies by Vlasiuk et al. (2000) and Vlasiuk, Pavlovsky, Andronati, Gdaniec, & Simonov (2013) on compounds like 7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one, derived from 2-aminobenzophenone, shed light on molecular and crystal structures, potentially relevant for this compound derivatives (Vlasiuk et al., 2000), (Власюк et al., 2013).

  • Corrosion Inhibition Studies : Kaya et al. (2016) explore the use of derivatives like 2-amino-4-(4-bromophenyl)-thiazole in predicting corrosion inhibition performances on iron, indicating possible applications of this compound in corrosion studies (Kaya et al., 2016).

  • Nonlinear Optical Properties : Research by Genbo et al. (1993) on 4-amino-4'-bromobenzophenone derivatives for their crystal structure and nonlinear optical properties could suggest similar applications for this compound (Genbo et al., 1993).

  • Antibacterial Activity : Studies like that of Khan (2017), which synthesized and tested the antibacterial activity of compounds derived from 2-amino-4-(4-bromophenyl)-thiazole, indicate potential applications in the development of antibacterial agents (Khan, 2017).

Safety and Hazards

2-Amino-4’-bromobenzophenone may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is recommended to wash with plenty of water and consult a doctor .

Mechanism of Action

Target of Action

It is often used as an intermediate in the synthesis of other compounds , suggesting that its targets may vary depending on the final compound it is used to create.

Mode of Action

The mode of action of 2-Amino-4’-bromobenzophenone is largely dependent on the chemical reactions it undergoes during the synthesis of other compounds . It is known to react with other chemicals to form new compounds with desired properties .

Action Environment

The action, efficacy, and stability of 2-Amino-4’-bromobenzophenone can be influenced by various environmental factors. For instance, it should be stored in a cool and dry place to maintain its stability .

properties

IUPAC Name

(2-aminophenyl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIISOMGJWLLMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70412777
Record name 2-amino-4'-bromobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1140-17-6
Record name 2-amino-4'-bromobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70412777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4'-bromobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4'-bromobenzophenone
Reactant of Route 2
Reactant of Route 2
2-Amino-4'-bromobenzophenone
Reactant of Route 3
Reactant of Route 3
2-Amino-4'-bromobenzophenone
Reactant of Route 4
Reactant of Route 4
2-Amino-4'-bromobenzophenone
Reactant of Route 5
Reactant of Route 5
2-Amino-4'-bromobenzophenone
Reactant of Route 6
Reactant of Route 6
2-Amino-4'-bromobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.